Veldoreotide
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Overview
Description
Veldoreotide is a synthetic somatostatin analogue that binds to somatostatin receptors 2, 4, and 5. It is primarily used for its pharmacological activity as a somatostatin receptor 4 agonist. Somatostatin is a neuropeptide that inhibits the secretion of various hormones in the human body, including growth hormone, glucagon, and insulin .
Preparation Methods
The preparation of veldoreotide involves synthetic routes that typically include the use of solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions often involve the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate peptide bond formation . Industrial production methods may involve large-scale SPPS and purification processes such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Veldoreotide undergoes various chemical reactions, including:
Oxidation: This reaction can occur at specific amino acid residues, leading to the formation of disulfide bonds.
Reduction: Reduction reactions can break disulfide bonds, reverting the peptide to its reduced form.
Substitution: Amino acid residues in this compound can be substituted with other amino acids to modify its activity and stability.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol for reduction. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Veldoreotide has several scientific research applications, including:
Chemistry: It is used to study the binding and activation of somatostatin receptors.
Biology: this compound is used to investigate the role of somatostatin in regulating hormone secretion and cell proliferation.
Medicine: It is being explored as a potential therapeutic agent for conditions such as acromegaly, neuroendocrine tumors, and pain management.
Industry: This compound is used in the development of new somatostatin analogues with improved pharmacological properties
Mechanism of Action
Veldoreotide exerts its effects by binding to somatostatin receptors 2, 4, and 5. Upon binding, it activates G-protein-coupled signaling pathways, leading to the inhibition of hormone secretion and cell proliferation. The molecular targets involved include the somatostatin receptors, which mediate the downstream effects of this compound .
Comparison with Similar Compounds
Veldoreotide is compared with other somatostatin analogues such as octreotide and pasireotide. Unlike octreotide, which primarily targets somatostatin receptor 2, this compound has a broader receptor binding profile, targeting receptors 2, 4, and 5. Pasireotide, on the other hand, selectively targets somatostatin receptor 5.
Similar compounds include:
Octreotide: Primarily targets somatostatin receptor 2.
Pasireotide: Selectively targets somatostatin receptor 5.
Properties
CAS No. |
252845-37-7 |
---|---|
Molecular Formula |
C60H74N12O10 |
Molecular Weight |
1123.3 g/mol |
IUPAC Name |
2-[(3S,6S,9S,12R,15S,18S)-9-(4-aminobutyl)-3,18-dibenzyl-6-[(1R)-1-hydroxyethyl]-12,15-bis(1H-indol-3-ylmethyl)-2,5,8,11,14,17,20,25-octaoxo-1,4,7,10,13,16,19,24-octazacyclooctacos-1-yl]acetamide |
InChI |
InChI=1S/C60H74N12O10/c1-37(73)54-59(81)70-50(31-39-18-6-3-7-19-39)60(82)72(36-51(62)74)29-15-26-52(75)63-28-14-25-53(76)66-47(30-38-16-4-2-5-17-38)56(78)68-49(33-41-35-65-45-23-11-9-21-43(41)45)58(80)69-48(32-40-34-64-44-22-10-8-20-42(40)44)57(79)67-46(55(77)71-54)24-12-13-27-61/h2-11,16-23,34-35,37,46-50,54,64-65,73H,12-15,24-33,36,61H2,1H3,(H2,62,74)(H,63,75)(H,66,76)(H,67,79)(H,68,78)(H,69,80)(H,70,81)(H,71,77)/t37-,46+,47+,48-,49+,50+,54+/m1/s1 |
InChI Key |
ABFNTRQPWNXUHA-VEVJRHMJSA-N |
Isomeric SMILES |
C[C@H]([C@H]1C(=O)N[C@H](C(=O)N(CCCC(=O)NCCCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CNC5=CC=CC=C54)CC6=CC=CC=C6)CC(=O)N)CC7=CC=CC=C7)O |
SMILES |
CC(C1C(=O)NC(C(=O)N(CCCC(=O)NCCCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CNC5=CC=CC=C54)CC6=CC=CC=C6)CC(=O)N)CC7=CC=CC=C7)O |
Canonical SMILES |
CC(C1C(=O)NC(C(=O)N(CCCC(=O)NCCCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CNC5=CC=CC=C54)CC6=CC=CC=C6)CC(=O)N)CC7=CC=CC=C7)O |
Appearance |
Solid powder |
252845-37-7 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Veldoreotide; Somatoprim; DG 3173; DG-3173; DG3173; PTR 3173; PTR-3173; PTR3173; COR 005; COR-005; COR005 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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